

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Schizolaenone C

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Compound of Interest		
Compound Name:	Schizolaenone C	
Cat. No.:	B14752145	Get Quote

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Introduction

Schizolaenone C is a flavonoid compound isolated from the plant Schizolaena hystrix.[1] Flavonoids, a broad class of plant secondary metabolites, have garnered significant interest in cancer research due to their potential cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Schizolaenone C using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability. The protocol is designed for use with adherent cancer cell lines, such as the A2780 human ovarian cancer cell line, in which Schizolaenone C has been reported to exhibit cytotoxic effects.

Data Presentation

The cytotoxic activity of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. While a specific IC50 value for **Schizolaenone C** is not readily available in the public domain, related compounds isolated from Schizolaena hystrix have been evaluated for their cytotoxicity against the A2780 human ovarian cancer cell line.



Table 1: Reported Cytotoxicity of Flavanones from Schizolaena hystrix against A2780 Human Ovarian Cancer Cells

Compound	Reported Cytotoxic Activity	IC50 (μg/mL)
Nymphaeol A	Most potent among the tested flavanones	5.5
Schizolaenone A	Weakly active	Not specified
Schizolaenone B	Weakly active	Not specified
4'-O-methylbonannione A	Weakly active	Not specified
Bonannione A	Weakly active	Not specified
Macarangaflavanone B	Weakly active	Not specified
Schizolaenone C	Reported as cytotoxic	Not specified

Data compiled from studies on compounds isolated from Schizolaena hystrix.

Table 2: Example Data from a Dose-Response Experiment with **Schizolaenone C** on A2780 Cells

Concentration of Schizolaenone C (µM)	Absorbance at 570 nm (Mean ± SD)	% Cell Viability
0 (Vehicle Control)	1.25 ± 0.08	100
1	1.18 ± 0.06	94.4
5	1.05 ± 0.09	84.0
10	0.88 ± 0.07	70.4
25	0.63 ± 0.05	50.4
50	0.40 ± 0.04	32.0
100	0.21 ± 0.03	16.8



This is example data and should be replaced with experimental results.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxicity of **Schizolaenone C** against an adherent cancer cell line.

Materials:

- Schizolaenone C (stock solution in DMSO)
- Adherent cancer cell line (e.g., A2780)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillinstreptomycin)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well flat-bottom sterile cell culture plates
- Multichannel pipette
- Microplate reader
- Humidified incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding:
 - Culture the selected cancer cell line to about 80-90% confluency.



- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete medium and centrifuge the cell suspension.
- Resuspend the cell pellet in complete medium and perform a cell count.
- Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
- Seed 100 μL of the cell suspension (5,000 cells) into each well of a 96-well plate.
- Incubate the plate for 24 hours to allow the cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of Schizolaenone C in complete culture medium from the stock solution. The final concentrations should span a range to determine the IC50 value (e.g., 0.1, 1, 10, 25, 50, 100 μM).
 - Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
 - Carefully remove the medium from the wells and add 100 μL of the prepared
 Schizolaenone C dilutions or vehicle control to the respective wells.
 - Incubate the plate for 48-72 hours.
- MTT Assay:
 - After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize
 the MTT into formazan crystals, resulting in a purple color.
 - Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
 - Add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10-15 minutes to ensure complete dissolution.

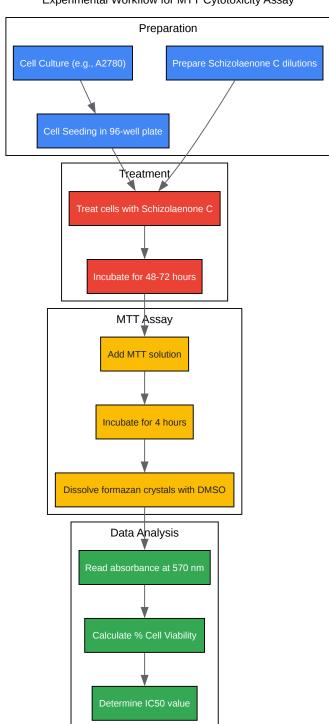


· Data Acquisition:

- Measure the absorbance of each well at 570 nm using a microplate reader.
- Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
 - Plot the percentage of cell viability against the logarithm of the Schizolaenone C concentration to generate a dose-response curve.
 - Determine the IC50 value from the dose-response curve.

Visualizations



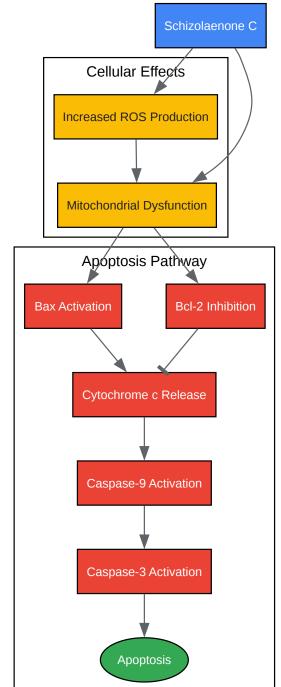


Experimental Workflow for MTT Cytotoxicity Assay

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Caption: Workflow of the MTT assay for determining Schizolaenone C cytotoxicity.





Potential Signaling Pathway for Flavonoid-Induced Apoptosis

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Caption: A plausible signaling pathway for flavonoid-induced apoptosis.



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References

- 1. Cytotoxic compounds of Schizolaena hystrix from the Madagascar rainforest PubMed [pubmed.ncbi.nlm.nih.gov]
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